molecular formula C14H11ClN2O B11815620 a-Phenyl-

a-Phenyl-

Cat. No.: B11815620
M. Wt: 258.70 g/mol
InChI Key: IRVSRKBLNCSTHN-UHFFFAOYSA-N
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Description

α-Phenyl-β-amidoethanols are a class of organic compounds characterized by a phenyl group attached to the α-carbon of an ethanol backbone, with an amido substituent at the β-position. These compounds exhibit unique self-association behaviors due to intramolecular and intermolecular hydrogen bonding, which are highly dependent on solvent polarity, temperature, and substituent groups . Key derivatives studied include:

  • Compound 1: α-Phenyl-β-(N-methylacetamido)ethanol
  • Compound 2: α-Phenyl-β-(N-phenylacetamido)ethanol
  • Compound 3: α-Phenyl-β-(N-alkyl/aryl-substituted acetamido)ethanol

Their structural flexibility allows for dynamic equilibrium between folded (Z) and extended (E) conformers, driven by rotation around the amide bond .

Chemical Reactions Analysis

Phenyl compounds undergo various types of chemical reactions, including:

Scientific Research Applications

Phenyl compounds have a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrogen Bonding and Self-Association

Parameter α-Phenyl-β-Amidoethanols (E isomer) α-Phenyl-β-Amidoethanols (Z isomer) N-(4-Carboxyphenyl)polymethylenimines Senicapoc (Bis(4-fluorophenyl)phenylacetamide)
ΔH (kJ/mol) -22 ± 1 -10 ± 4 N/A N/A
ΔS (J/mol·K) -49 ± 5 -27 ± 13 N/A N/A
Dominant Conformation Extended (E) Folded (Z) Planar sp² hybridization Rigid bis(4-fluorophenyl)phenyl backbone
Solvent Sensitivity Shifts to E in DMSO Stabilized in chloroform Insensitive to solvent Designed for lipid bilayer interaction
  • Key Findings: The E isomer of α-phenyl-β-amidoethanols forms stronger dimers (ΔH = -22 kJ/mol) compared to the Z isomer due to optimal hydrogen bond geometry . In contrast, N-(4-carboxyphenyl)polymethylenimines exhibit sp² hybridization, leading to planar structures and pKa values insensitive to solvent effects . Senicapoc, a calcium channel antagonist, lacks dynamic conformers but leverages phenyl stacking for membrane targeting .

Thermodynamic and Spectroscopic Data

Table 1: Thermodynamic Parameters for α-Phenyl-β-Amidoethanols

Compound Conformer ΔH (kJ/mol) ΔS (J/mol·K) Solvent
1 E -22 ± 1 -49 ± 5 CDCl₃
1 Z -10 ± 4 -27 ± 13 CDCl₃
2 E -20 ± 2 -45 ± 6 CDCl₃

Table 2: pKa Values of Similar Phenyl Derivatives

Compound pKa (Water, 25°C) Hybridization
N-(4-Carboxyphenyl) derivative 2.46 sp²
N-Phenylpolymethylenimine 1.20 sp³
α-Phenyl-β-amidoethanol (E) ~1.5 (estimated) sp³
  • Key Insights: The sp² hybridization in N-(4-carboxyphenyl) derivatives results in higher acidity (pKa = 2.46) compared to sp³-hybridized α-phenyl-β-amidoethanols . Temperature-dependent NMR studies reveal Z isomers exhibit larger OH chemical shift variations (0.011 ppm/K), indicative of conformational flexibility .

Solvent and Concentration Effects

  • Chloroform : Stabilizes Z conformers at high dilution by promoting intramolecular hydrogen bonds .
  • DMSO : Disrupts hydrogen bonds, shifting equilibrium to E conformers .
  • Water: Not studied for α-phenyl derivatives but critical for N-(4-carboxyphenyl) compounds due to ionization .

Research Implications

  • Drug Design: The dynamic equilibrium of α-phenyl-β-amidoethanols offers a model for pH- or solvent-responsive drug delivery systems.
  • Material Science : Self-association behavior can inform the design of supramolecular polymers.
  • Limitations : Lack of data on long-term stability and in vivo pharmacokinetics necessitates further study .

Q & A

Q. Basic: How can I design a robust experimental protocol for synthesizing a-Phenyl- derivatives with high purity?

Methodological Answer:

  • Step 1: Start with a literature review to identify common synthetic routes (e.g., Friedel-Crafts alkylation, Suzuki coupling) and their limitations for your target compound .
  • Step 2: Use the PICOT framework to define variables: Population (reactant classes), Intervention (catalyst or solvent choice), Comparison (yield/purity across methods), Outcome (optimal conditions), and Time (reaction duration) .
  • Step 3: Validate purity via chromatographic techniques (HPLC, GC-MS) and spectroscopic methods (NMR, IR) to confirm structural integrity .
  • Step 4: Include control experiments to rule out side reactions and document reproducibility across trials .

Q. Advanced: What strategies resolve contradictions in mechanistic data for a-Phenyl- compound reactivity under varying pH conditions?

Methodological Answer:

  • Strategy 1: Perform kinetic isotope effect (KIE) studies to distinguish between proton-coupled electron transfer (PCET) and radical-based pathways .
  • Strategy 2: Use computational tools (DFT, MD simulations) to model transition states and compare theoretical vs. experimental activation energies .
  • Strategy 3: Conduct in situ spectroscopic monitoring (UV-Vis, Raman) to track intermediate species and validate proposed mechanisms .
  • Strategy 4: Apply statistical frameworks (ANOVA, Bayesian analysis) to assess data variability and identify outliers .

Q. Basic: How do I select appropriate analytical techniques for characterizing a-Phenyl- compounds?

Methodological Answer:

  • Guideline 1: For structural elucidation, prioritize NMR (¹H/¹³C for functional groups) and mass spectrometry (exact mass determination) .
  • Guideline 2: Use X-ray crystallography for absolute configuration determination if crystals are obtainable .
  • Guideline 3: Employ HPLC-DAD/UV for quantifying purity and identifying co-eluting impurities .
  • Guideline 4: Cross-reference spectral databases (e.g., SciFinder, Reaxys) to confirm novel compounds .

Q. Advanced: How can I optimize catalytic systems for a-Phenyl- functionalization while minimizing environmental impact?

Methodological Answer:

  • Approach 1: Screen green solvents (e.g., ionic liquids, supercritical CO₂) using Design of Experiments (DoE) to balance efficacy and sustainability .
  • Approach 2: Evaluate catalyst recyclability via leaching tests (ICP-MS) and turnover number (TON) calculations .
  • Approach 3: Apply life-cycle assessment (LCA) to compare energy/chemical waste across synthetic routes .
  • Approach 4: Collaborate with computational chemists to predict solvent-catalyst interactions and reduce trial-and-error experimentation .

Q. Basic: What are best practices for documenting reproducibility in a-Phenyl- synthesis protocols?

Methodological Answer:

  • Practice 1: Detail exact molar ratios, temperature ramps, and stirring rates in the methods section .
  • Practice 2: Report yields as averages of ≥3 independent trials with standard deviations .
  • Practice 3: Deposit raw data (spectra, chromatograms) in open-access repositories (e.g., Zenodo) for peer validation .
  • Practice 4: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Q. Advanced: How do I address conflicting bioactivity results for a-Phenyl- derivatives across different cell lines?

Methodological Answer:

  • Solution 1: Standardize assays using ISO-certified cell lines and control for passage number and culture conditions .
  • Solution 2: Perform dose-response curves (IC₅₀/EC₅₀) with replicates to quantify potency variability .
  • Solution 3: Use multi-omics integration (transcriptomics, proteomics) to identify off-target effects or pathway crosstalk .
  • Solution 4: Apply Hill slope analysis to distinguish between allosteric vs. competitive binding mechanisms .

Q. Basic: What ethical considerations apply when publishing spectral data for novel a-Phenyl- compounds?

Methodological Answer:

  • Consideration 1: Ensure compliance with journal policies on data sharing and intellectual property .
  • Consideration 2: Annotate spectra with acquisition parameters (e.g., NMR frequency, solvent peaks) to enable replication .
  • Consideration 3: Cite prior art (patents, preprints) to avoid inadvertent plagiarism .
  • Consideration 4: Disclose funding sources and conflicts of interest in the acknowledgments section .

Q. Advanced: How can machine learning models improve reaction prediction for a-Phenyl- scaffold diversification?

Methodological Answer:

  • Method 1: Train models on reaction databases (e.g., USPTO, Pistachio) to predict feasible transformations .
  • Method 2: Use SHAP (SHapley Additive exPlanations) values to interpret feature importance in reaction outcomes .
  • Method 3: Validate predictions with high-throughput experimentation (HTE) robots for rapid iteration .
  • Method 4: Collaborate with cheminformatics teams to curate high-quality, domain-specific training data .

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

(6-chloro-1-phenylbenzimidazol-2-yl)methanol

InChI

InChI=1S/C14H11ClN2O/c15-10-6-7-12-13(8-10)17(14(9-18)16-12)11-4-2-1-3-5-11/h1-8,18H,9H2

InChI Key

IRVSRKBLNCSTHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)N=C2CO

Origin of Product

United States

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